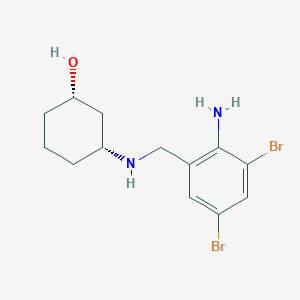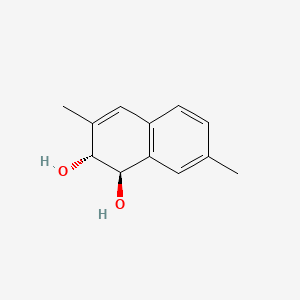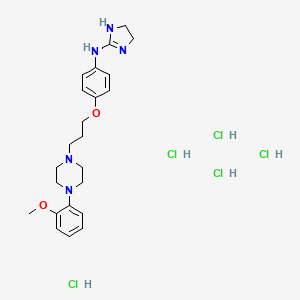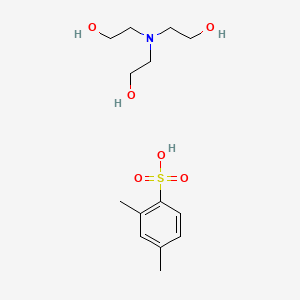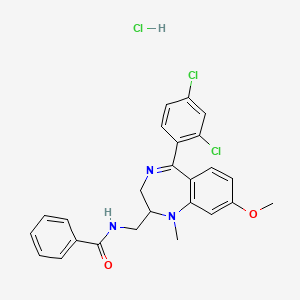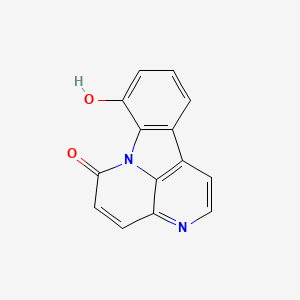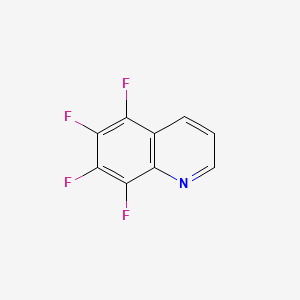
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a hydroxyphenyl group and a piperidinol moiety
準備方法
The synthesis of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the pyridazine intermediate.
Formation of the Piperidinol Moiety: The final step involves the formation of the piperidinol moiety through a reductive amination reaction, where a piperidine derivative is reacted with the pyridazine-hydroxyphenyl intermediate under reducing conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
科学的研究の応用
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the pyridazine ring can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
類似化合物との比較
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol can be compared with other similar compounds, such as:
2-Hydroxyphenylpyridazine: Lacks the piperidinol moiety, which may result in different biological activities and chemical reactivity.
4-Piperidinolpyridazine: Lacks the hydroxyphenyl group, which may affect its ability to interact with biological targets.
Hydroxyphenylpiperidine: Lacks the pyridazine ring, which may result in different pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
93182-04-8 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC名 |
1-[6-(2-hydroxyphenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H17N3O2/c19-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)20/h1-6,11,19-20H,7-10H2 |
InChIキー |
JGYLUGJSFWBSGA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


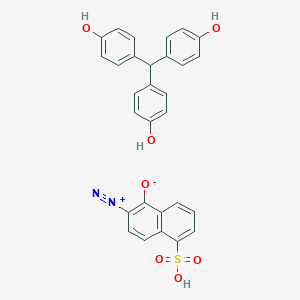
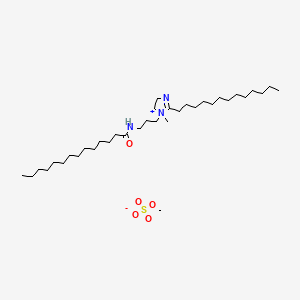

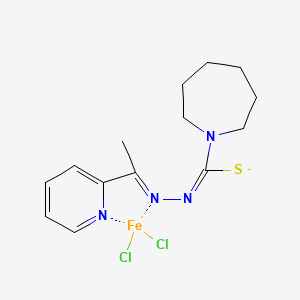
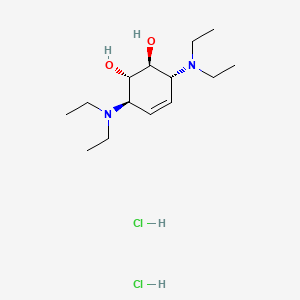
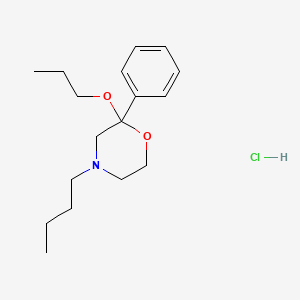
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
